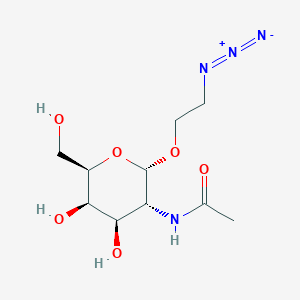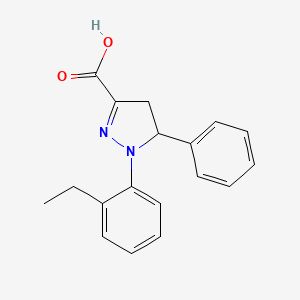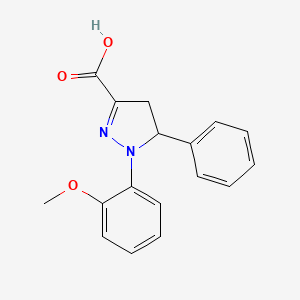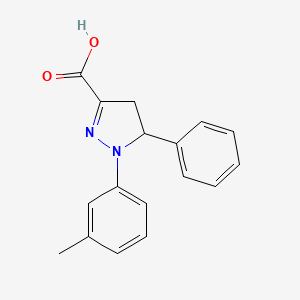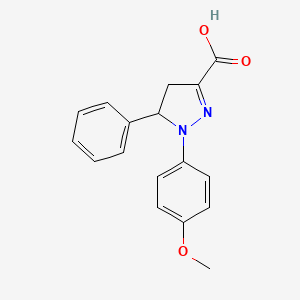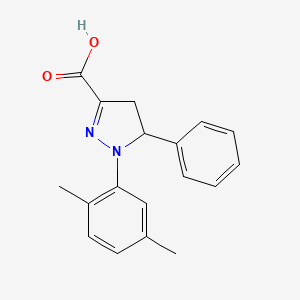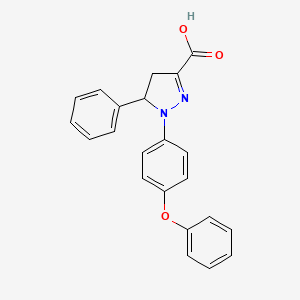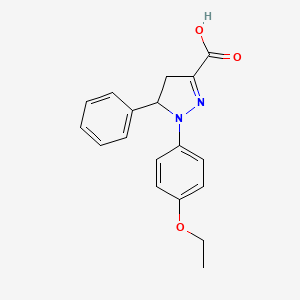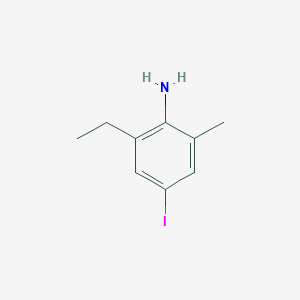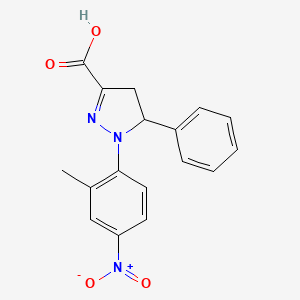
1-(2-Methyl-4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2-Methyl-4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms. This ring is substituted with a phenyl group and a carboxylic acid group. Additionally, it has a 2-methyl-4-nitrophenyl group attached to the pyrazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro group, phenyl rings, and the carboxylic acid group would significantly influence its chemical behavior .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For instance, the carboxylic acid group could participate in acid-base reactions, and the nitro group could be reduced to an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid and nitro groups could enhance its solubility in polar solvents .Applications De Recherche Scientifique
1-(2-Methyl-4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has been studied for its potential use in a variety of scientific research applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, it has been studied for its potential use as a drug candidate and as a therapeutic agent for a variety of diseases. It has also been studied for its potential use in the development of new drugs and drug delivery systems.
Mécanisme D'action
The mechanism of action of 1-(2-Methyl-4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is not yet fully understood. However, it is thought to act through the inhibition of pro-inflammatory mediators, such as cyclooxygenase-2 (COX-2). It is also thought to act through the inhibition of histone deacetylase (HDAC) enzymes, which are involved in the regulation of gene expression. In addition, it is believed to act through the inhibition of the transcription factor NF-κB, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory mediators, such as COX-2. It has also been found to inhibit the activity of histone deacetylase enzymes, which are involved in the regulation of gene expression. In addition, it has been found to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammatory responses.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-(2-Methyl-4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid in laboratory experiments has several advantages. For example, it is a small molecule that is easily synthesized and has a wide range of biological activities. Additionally, it is a non-toxic molecule that is safe for use in laboratory experiments. However, there are also some limitations to the use of this compound in laboratory experiments. For example, the mechanism of action of this compound is not yet fully understood, so it is difficult to predict the effects of the molecule in different laboratory experiments. Additionally, the effects of this compound may vary depending on the concentration of the molecule used.
Orientations Futures
The potential uses of 1-(2-Methyl-4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid in scientific research are still being explored. Future research should focus on understanding the mechanism of action of this compound, as well as its potential therapeutic applications. Additionally, further research should focus on the development of new delivery systems for this compound, as well as its potential use as a drug candidate. Additionally, further research should focus on the development of new methods for synthesizing this compound, as well as its potential use in the development of new drugs and drug delivery systems. Finally, further research should focus on the potential toxicological effects of this compound, as well as its potential use in the development of new drugs and drug delivery systems.
Méthodes De Synthèse
1-(2-Methyl-4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid can be synthesized from the reaction of 2-methyl-4-nitrophenylhydrazine and phenylhydrazine in an aqueous solution of hydrochloric acid. The reaction is carried out at room temperature and results in the formation of the desired product. The reaction has been found to be very efficient and yields high yields of the desired product.
Propriétés
IUPAC Name |
2-(2-methyl-4-nitrophenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-11-9-13(20(23)24)7-8-15(11)19-16(10-14(18-19)17(21)22)12-5-3-2-4-6-12/h2-9,16H,10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJQRSGZTSSBDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N2C(CC(=N2)C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

